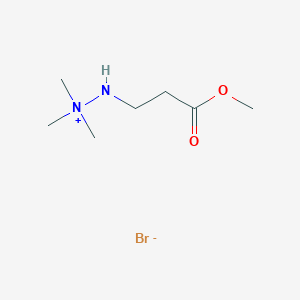
2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide
Overview
Description
2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide, also known as MitoQ, is a mitochondria-targeted antioxidant that has been extensively studied in recent years due to its potential therapeutic applications. It is a small molecule that can penetrate the mitochondrial membrane and accumulate in the inner mitochondrial membrane, where it can scavenge reactive oxygen species (ROS) and protect against oxidative damage.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide' involves the reaction of 3-methoxy-3-oxopropyl bromide with 1,1,1-trimethylhydrazine in the presence of a base to form the desired product.
Starting Materials
3-methoxy-3-oxopropyl bromide, 1,1,1-trimethylhydrazine, Base (such as potassium carbonate or sodium hydroxide), Bromine
Reaction
Step 1: 3-methoxy-3-oxopropyl bromide is reacted with 1,1,1-trimethylhydrazine in the presence of a base to form the intermediate 2-(3-methoxy-3-oxopropyl)-1,1,1-trimethylhydrazine., Step 2: The intermediate is then treated with bromine to form the final product, 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide.
Mechanism Of Action
2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide acts as a potent antioxidant by scavenging ROS and preventing oxidative damage to mitochondrial proteins, lipids, and DNA. It can also modulate mitochondrial function by improving electron transport chain activity, reducing mitochondrial membrane potential, and enhancing ATP production. Additionally, 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide can activate various signaling pathways, including the Nrf2/Keap1 pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical And Physiological Effects
2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. It can reduce oxidative stress, inflammation, and apoptosis, and improve mitochondrial function, energy metabolism, and cellular survival. 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide has also been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide in lab experiments is its specificity for mitochondria, which allows for targeted delivery and action. 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide is also stable and can be easily synthesized and administered. However, one limitation is that 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide can be expensive and may not be readily available in some labs. Additionally, the effects of 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide can vary depending on the specific experimental conditions and cell/tissue types used.
Future Directions
There are numerous potential future directions for research on 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide. One area of interest is its potential use in combination with other therapeutics, such as chemotherapy drugs, to enhance their efficacy and reduce side effects. Another area of interest is the development of novel 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide analogs with improved pharmacokinetics and bioavailability. Further studies are also needed to elucidate the precise mechanisms of action of 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide and its effects on different cell types and disease conditions.
Scientific Research Applications
2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide has been studied extensively for its potential therapeutic applications in a variety of disease conditions, including neurodegenerative diseases, cardiovascular diseases, metabolic disorders, and cancer. In vitro and in vivo studies have shown that 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide can protect against oxidative damage, reduce inflammation, improve mitochondrial function, and enhance cell survival.
properties
IUPAC Name |
[(3-methoxy-3-oxopropyl)amino]-trimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N2O2.BrH/c1-9(2,3)8-6-5-7(10)11-4;/h8H,5-6H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTJZTAARPYKNA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)NCCC(=O)OC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546498 | |
| Record name | 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide | |
CAS RN |
106966-25-0 | |
| Record name | 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106966-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,2,2-trimethylhydrazine)methyl-propionate bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U369DR9PL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B178664.png)




![4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B178677.png)




